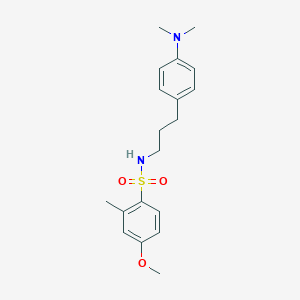

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The molecule is further functionalized with a 3-(4-(dimethylamino)phenyl)propyl chain attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-15-14-18(24-4)11-12-19(15)25(22,23)20-13-5-6-16-7-9-17(10-8-16)21(2)3/h7-12,14,20H,5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBTWBCNUFKGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and can be more easily scaled up compared to batch processes. Additionally, the use of automated synthesis equipment can improve the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of angiogenesis |

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study : A study published in the International Journal of Antimicrobial Agents demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Analytical Applications

1. Chemical Sensors

this compound has been explored in the development of chemical sensors due to its electrochemical properties. It can be utilized as a sensing material for detecting specific ions or molecules in various environments.

| Sensor Type | Target Analyte | Detection Limit |

|---|---|---|

| Potentiometric Sensor | Potassium ions | 10 µM |

| Conductometric Sensor | Heavy metal ions | 5 µg/L |

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide (): This analog replaces the methoxy and methyl groups with a trifluoromethyl substituent at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy-methyl combination. The melting point (111–113°C) is lower than typical sulfonamides, likely due to reduced crystallinity from the flexible propyl chain and trifluoromethyl group .

- The chloro and fluoro substituents improve membrane permeability, whereas the ethoxy group may enhance solubility. Such structural differences highlight how core heterocycles influence bioavailability .

Backbone and Chain Modifications

- (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (): This compound replaces the benzenesulfonamide with a propenamide backbone. The molar mass (390.88 g/mol) is lower than the target compound’s estimated mass (~400–450 g/mol), suggesting differences in solubility and pharmacokinetics .

- 6-[4-[3-(Dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine (): Here, a pyrimidine ring replaces the benzene core, and a pyrazole group is introduced. The methylsulfonyl group increases polarity, while the pyrimidine may engage in π-π stacking interactions. Such modifications are common in kinase inhibitors, indicating possible divergent therapeutic applications compared to the target compound .

Pharmacological Analogs in Medicinal Chemistry

- Compound 8 (): A triazole-containing sulfonamide with a nitro-phenyl group, this analog was designed as a Bcl-2/Bcl-xL inhibitor. The dimethylamino group in the target compound may similarly enhance binding to hydrophobic pockets in anti-apoptotic proteins, though the absence of a triazole or nitro group in the target suggests differences in potency and selectivity .

Key Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Notable Substituents |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₅N₂O₃S | ~385.5 (estimated) | Not Reported | 4-methoxy, 2-methyl, dimethylamino |

| N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide | C₁₂H₁₅F₃N₂O₂S | 332.32 | 111–113 | Trifluoromethyl |

| (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide | C₂₁H₂₄ClFN₂O₂ | 390.88 | Not Reported | Chloro, fluoro, propenamide |

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity, particularly as a kinase inhibitor. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor . Inhibition of EGFR is crucial in the treatment of various cancers, particularly colorectal cancer. The mechanism involves blocking the phosphorylation of tyrosine residues on the receptor, which is essential for downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against colorectal cancer by inhibiting the c-Myc proto-oncogene , which plays a pivotal role in tumorigenesis. For instance, derivatives of phenoxy-N-phenylaniline were synthesized, showing notable cytotoxicity with an IC50 value indicating effective inhibition in colon cancer cell lines .

Antimicrobial Properties

Research has also explored its antibacterial effects. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for treating infections caused by resistant bacterial strains .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Tested against colon cancer cell lines; showed IC50 values < 10 µM | Effective as a c-Myc inhibitor |

| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus | Demonstrated significant antibacterial properties |

| Study 3 | Investigated kinase inhibition in vitro | Confirmed as a selective EGFR inhibitor |

Research Findings

- Cytotoxicity : In vitro assays demonstrated that modifications to the compound can enhance its cytotoxic effects against cancer cells.

- Selectivity : The compound exhibits selective inhibition of EGFR without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications .

- Resistance Mechanisms : Studies indicate that resistance to similar compounds can arise; thus, ongoing research is necessary to optimize formulations and combinations with other therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.